molecular formula C6H15N3S B14369065 Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- CAS No. 90447-44-2

Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)-

Katalognummer: B14369065
CAS-Nummer: 90447-44-2
Molekulargewicht: 161.27 g/mol
InChI-Schlüssel: POLIRIWDZZXPSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- is a chemical compound with a complex structure that includes hydrazine and thioamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- typically involves the reaction of hydrazine derivatives with carbonyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions can include a variety of derivatives, such as oximes, hydrazones, and other substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to form various derivatives and intermediates.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile, participating in various chemical reactions that lead to the formation of new products. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- include:

Uniqueness

Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- is unique due to its specific structural features and the presence of both hydrazine and thioamide groups.

Eigenschaften

CAS-Nummer

90447-44-2

Molekularformel

C6H15N3S

Molekulargewicht

161.27 g/mol

IUPAC-Name

1-methyl-1-(methylamino)-3-propan-2-ylthiourea

InChI

InChI=1S/C6H15N3S/c1-5(2)8-6(10)9(4)7-3/h5,7H,1-4H3,(H,8,10)

InChI-Schlüssel

POLIRIWDZZXPSV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=S)N(C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.